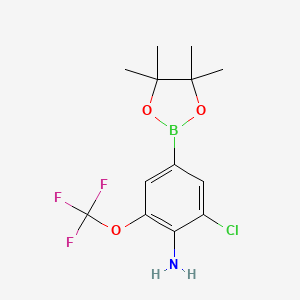

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline

Description

This compound is a boronic ester derivative featuring a 1,3,2-dioxaborolane (pinacol boronate) group, a chloro substituent, a trifluoromethoxy group, and an aniline moiety. Its molecular formula is C₁₃H₁₅BClF₃NO₃, with a molecular weight of ~307.5 g/mol (exact value: 307.5043) . The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl systems . The compound is commercially available (e.g., CAS 1218790-05-6) and is typically stored at 0–6°C due to the moisture sensitivity of boronic esters .

Properties

Molecular Formula |

C13H16BClF3NO3 |

|---|---|

Molecular Weight |

337.53 g/mol |

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C13H16BClF3NO3/c1-11(2)12(3,4)22-14(21-11)7-5-8(15)10(19)9(6-7)20-13(16,17)18/h5-6H,19H2,1-4H3 |

InChI Key |

LKSLHLVPMGDUCC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)N)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline typically involves the following steps:

Formation of the Boronic Ester: The boronic ester group can be introduced via a reaction between 2-chloro-4-bromo-6-(trifluoromethoxy)aniline and bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired boronic ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.

Electrophilic Substitution: The chloroaniline moiety can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds with various substituents depending on the aryl halide used.

Electrophilic Substitution: Nitro or sulfonyl derivatives of the original compound.

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology and Medicine:

Drug Development:

Industry:

Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related boronic esters:

Key Observations :

- Steric Hindrance : The para positioning of the boronic ester (relative to -OCF₃ and -Cl) minimizes steric clashes during coupling, unlike ortho-substituted analogues (e.g., PN-6584) .

- Lipophilicity: The -OCF₃ group increases logP compared to non-fluorinated analogues, favoring membrane permeability in drug candidates .

Pharmacological Relevance

- The trifluoromethoxy group is prevalent in bioactive molecules (e.g., anti-inflammatory and antiviral agents). For example, similar boronic esters are intermediates in kinase inhibitors, where -OCF₃ enhances target binding .

- The chloro substituent may improve metabolic stability compared to methyl or methoxy analogues .

Commercial and Experimental Data

- Purity : Commercial batches of the target compound (e.g., from Enamine Ltd.) report ≥95% purity, comparable to analogues like PN-6422 .

- Cost : Specialty boronic esters (e.g., target compound) are priced higher (~JPY25,200/5g) than simpler derivatives (e.g., 2-Bpin-aniline at JPY12,600/5g) due to complex synthesis .

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety. A representative protocol involves reacting a halogenated precursor (e.g., 5-bromo-2-(trifluoromethyl)pyridine) with a boronic acid derivative under catalytic conditions (e.g., tetrakis(triphenylphosphine)palladium, potassium carbonate) in a mixed solvent system (toluene/ethanol/water) at 110°C. Purification via silica gel chromatography (ethyl acetate/petroleum ether) yields the product with >95% purity .

Q. How is the compound characterized post-synthesis?

Analytical methods include:

- LCMS : To confirm molecular weight (e.g., m/z 307 [M+H]+) .

- HPLC : For retention time consistency (e.g., 0.99 minutes under SQD-AA05 conditions) .

- Reverse-phase chromatography : For polar impurities (e.g., C18 columns with acetonitrile/water) .

Advanced Research Questions

Q. What mechanistic considerations arise during boron incorporation?

The tetramethyl dioxaborolane group enhances stability but introduces steric hindrance, which can reduce coupling efficiency. Ligand selection (e.g., dicyclohexyl(2’,4’,6’-triisopropylbiphenyl)phosphine) and catalyst systems (e.g., Pd(OAc)₂) are critical to mitigate this. Evidence shows that increasing reaction time (4–6 hours) and catalyst loading (5–10 mol%) improves yields in sterically demanding systems .

Q. How does the trifluoromethoxy group influence electronic properties?

The -OCF₃ group is strongly electron-withdrawing, which polarizes the aniline ring and stabilizes intermediates in cross-coupling reactions. Computational studies on analogous compounds suggest this group lowers the LUMO energy, facilitating nucleophilic aromatic substitution .

Q. What strategies address low yields (<20%) in scaled-up syntheses?

Key factors include:

- Solvent optimization : Replacing dioxane with THF improves solubility of boronate intermediates .

- Workup modifications : Extractive purification (ethyl acetate/water) reduces losses compared to direct filtration .

- Catalyst recycling : Pd recovery via ligand design (e.g., biarylphosphines) reduces costs .

Data Contradiction Analysis

Q. Why do similar Suzuki reactions show drastic yield variations (14% vs. 98%)?

Discrepancies arise from:

Q. How to resolve conflicting stability reports for boronate esters?

The compound’s stability depends on:

- Storage conditions : Degradation occurs under ambient light/moisture; storage under nitrogen at 2–8°C extends shelf life .

- Purification rigor : Residual base (e.g., K₂CO₃) accelerates hydrolysis; neutralization during workup is critical .

Methodological Guidance

Q. What purification techniques are optimal for boron-containing intermediates?

- Silica gel chromatography : Effective for non-polar byproducts (e.g., ethyl acetate/petroleum ether gradients) .

- Reverse-phase chromatography : Removes polar impurities (e.g., unreacted boronic acid) .

- Recrystallization : Use hexane/ethyl acetate mixtures for crystalline intermediates .

Q. How to assess hydrolytic stability of the dioxaborolane group?

- Kinetic studies : Monitor degradation via ¹¹B NMR in D₂O/THF mixtures.

- Accelerated aging : Expose to 40°C/75% RH; quantify intact compound via HPLC .

Applications in Drug Discovery

Q. How is this compound used in PROTAC development?

The boronate ester serves as a covalent warhead for targeting proteins, while the aniline moiety allows linker functionalization. Analogous compounds are used to develop kinase degraders via E3 ligase recruitment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.